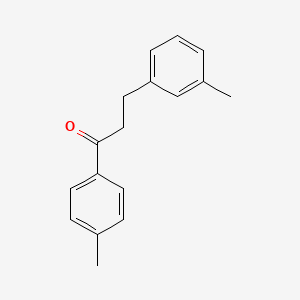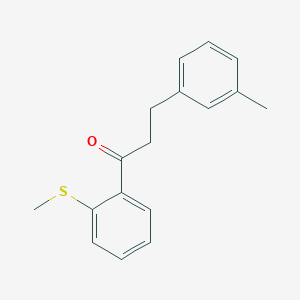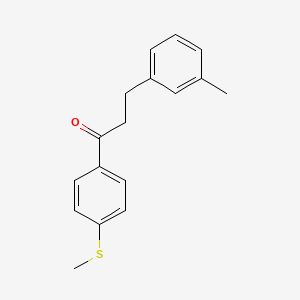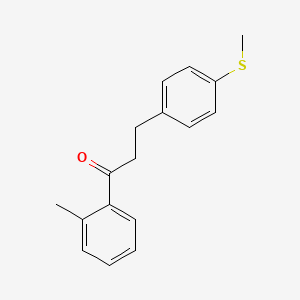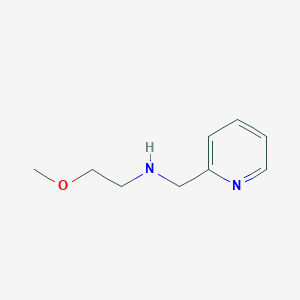
2-methoxy-N-(pyridin-2-ylmethyl)ethanamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-pyridinecarbaldehyde with various amines and alcohols. For instance, 2-(pyridin-2-yl)ethanol has been used as a protecting group for methacrylic acid, which can be selectively removed after polymerization . Another synthesis approach involves the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation to yield a tetradentate ligand . These methods suggest that the synthesis of 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine could potentially be achieved through similar condensation reactions using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic methods and X-ray diffraction. For example, the crystal and molecular structure of a compound with a 6-chloropyridin-3-yl group was determined, showing intermolecular hydrogen bonding . Another study reported the structure of a complex molecule containing a pyridin-3-yl group, characterized by single-crystal X-ray diffraction and theoretical calculations . These analyses provide a foundation for predicting the molecular structure of this compound, which would likely exhibit similar bonding patterns and geometric arrangements.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to form complexes with metals, as seen in the complexation of a tetradentate ligand with Cadmium(II) . The protecting group 2-(pyridin-2-yl)ethanol can be cleaved chemically under alkaline conditions or thermally . These findings suggest that this compound may also participate in complexation reactions and could be sensitive to certain chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through experimental and theoretical studies. For instance, the crystal and molecular structure determination of a di(pyridin-2-yl) compound revealed its crystallization in the monoclinic system and the presence of an unstable di-hemiketal form . These studies indicate that the physical properties such as solubility, stability, and crystallization behavior of this compound could be inferred based on the behavior of structurally similar compounds.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
2-Methoxy-N-(pyridin-2-ylmethyl)ethanamine has been studied in various catalytic applications. For instance, it is used in the formation of palladium(II) complexes that serve as catalysts for the methoxycarbonylation of olefins. These reactions produce linear and branched esters, with the catalytic behavior being influenced by the complex structure and olefin chain length (Zulu, Nyamato, Tshabalala, & Ojwach, 2020). Additionally, nickel(II) complexes chelated by similar ligands have been used in ethylene oligomerization studies. These complexes demonstrated significant activity in forming ethylene dimers, trimers, and tetramers (Nyamato, Ojwach, & Akerman, 2016).
Synthesis and Characterization of Metal Complexes
The ligand has been used in synthesizing various metal complexes. For example, it is involved in creating potential hemilabile (imino)pyridine palladium(II) complexes. These complexes have been studied for their selective ethylene dimerization catalysis, combining experimental and theoretical approaches (Nyamato, Ojwach, & Akerman, 2015). Furthermore, cadmium(II) complexes containing this ligand have been synthesized and characterized for their potential in polymerization studies (Lee, Lee, Nayab, & Yoon, 2019).
Biological Applications
In biological contexts, Cu(II) complexes of tridentate ligands, including this compound, have been synthesized and characterized. These complexes have shown DNA binding properties, nuclease activity, and cytotoxicity against various cancer cell lines, making them potentially useful in medicinal chemistry (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Applications in Material Science
In material science, this ligand has been used in synthesizing iron(III) complexes, which display dioxygenase activity and are involved in oxidative reactions (Singh, Banerjee, & Rajak, 2010). Additionally, it has been part of research in photo-induced oxidation studies, particularly in the context of Fe(II) complexes, highlighting its relevance in photochemical reactions (Draksharapu, Li, Roelfes, & Browne, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-methoxy-N-(pyridin-2-ylmethyl)ethanamine is nickel (II) complexes. These complexes are chelated by (amino)pyridine ligands . The role of these targets is to facilitate the oligomerization of ethylene .
Mode of Action
The compound interacts with its targets by chelating nickel (II) complexes. This interaction results in the formation of bis(chelated)nickel (II) complexes . The activation of these complexes with either EtAlCl2 or methylaluminoxane (MAO) produces active ethylene oligomerization catalysts .
Biochemical Pathways
The affected pathway is the ethylene oligomerization process. The downstream effects include the production of mostly ethylene dimers (C4), in addition to trimers (C6) and tetramers (C8) .
Pharmacokinetics
The compound’s interaction with nickel (ii) complexes suggests that it may have significant bioavailability in systems where these complexes are present .
Result of Action
The molecular effect of the compound’s action is the formation of bis(chelated)nickel (II) complexes . The cellular effects include the oligomerization of ethylene to produce mostly ethylene dimers, along with some trimers and tetramers .
Action Environment
The action of this compound is influenced by the presence of nickel (II) complexes and the availability of either EtAlCl2 or MAO . The efficacy and stability of the compound’s action may also be affected by these factors .
Propiedades
IUPAC Name |
2-methoxy-N-(pyridin-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-12-7-6-10-8-9-4-2-3-5-11-9/h2-5,10H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHLUDNQZHMEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406033 | |
| Record name | 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62402-19-1 | |
| Record name | 2-Methoxy-N-[(pyridin-2-yl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





